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Compound of Interest

Compound Name: 2C-iP Hydrochloride

Cat. No.: B13851483

Get Quote

Executive Summary
This technical guide provides the definitive ultraviolet-visible (UV-Vis) absorption maxima (

) for 2C-iP hydrochloride (2,5-dimethoxy-4-isopropylphenethylamine), a structural analog
within the 2C series of psychedelic phenethylamines.

In forensic and research settings, 2C-iP presents a specific analytical challenge: its

chromophore is nearly identical to its structural isomer 2C-P (4-propyl) and closely resembles

the halogenated analogs (e.g., 2C-B). This guide synthesizes primary spectral data with a

comparative analysis of homologous compounds, establishing a robust protocol for purity

assessment and preliminary class identification.

Physicochemical Profile & Spectral Data
The UV-Vis spectrum of 2C-iP is dominated by the 2,5-dimethoxybenzene core. The 4-

isopropyl substituent acts as a weak auxochrome (alkyl group, +I effect), causing a slight

bathochromic shift relative to the unsubstituted parent (2C-H), but lacking the significant

redshift seen in conjugated systems.
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Primary Absorption Maxima (2C-iP HCl)

Band Type
Wavelength (

)

Electronic
Transition

Structural Origin

E-Band (Ethylene) 226 nm

Aromatic ring

excitation (high

intensity)

B-Band (Benzenoid) 291 nm

2,5-dimethoxy

substitution pattern

(characteristic

secondary band)

Note: Data reflects measurements in Methanol (MeOH) or Ethanol (EtOH). Aqueous acidic

solutions (0.1 M HCl) may show minor hypsochromic shifts (1–2 nm) due to protonation effects

on the solvent shell, though the amine protonation state remains constant.

Comparative Analysis: 2C-iP vs. Analogs
Distinguishing 2C-iP from its analogs requires understanding the electronic influence of the 4-

position substituent. The following table contrasts 2C-iP with common alternatives encountered

in forensic casework.

Table 1: Comparative UV-Vis Maxima of 2C-Series Analogs
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Compound
4-Position
Substituent 1 (nm) 2 (nm)

Discrimination
Potential (UV
Only)

2C-iP
Isopropyl (

)
226 291

Reference

Standard

2C-P
n-Propyl (

)
~226 290-291

None

(Spectroscopicall

y

Indistinguishable

)

2C-H
Hydrogen (

)
~225 288

Low (Minor

Hypsochromic

Shift)

2C-B
Bromine (

)
~230 293-294

Moderate (Slight

Bathochromic

Shift due to

polarizability)

2C-E
Ethyl (

)
~226 290-291 Very Low

Key Insight: The UV spectra of 2C-iP and 2C-P are essentially superimposable. The structural

difference (branched vs. straight chain alkyl) does not significantly alter the energy gap of the

aromatic

transitions. Therefore, UV-Vis cannot be used for definitive identification between these
isomers; it serves primarily as a Class Identification tool (confirming the 2,5-dimethoxy-
phenethylamine core) and a Purity Check.

Analytical Workflow & Decision Logic
To ensure scientific integrity, UV-Vis data must be integrated into a multi-modal workflow. The

diagram below illustrates the decision pathway for characterizing 2C-iP, highlighting where UV-

Vis succeeds and where orthogonal methods (MS/NMR) are mandatory.
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Confirmed ID:
2C-iP HCl
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Figure 1: Analytical workflow emphasizing the role of UV-Vis as a screening tool and the

necessity of MS/NMR for isomer differentiation.

Standardized Experimental Protocol
To replicate the reference values (

226, 291 nm), follow this self-validating protocol. This method minimizes solvent cutoff
interference and ensures Beer-Lambert linearity.

Reagents & Equipment
Solvent: HPLC-grade Methanol (MeOH) or 0.1 M Hydrochloric Acid (HCl). Avoid Acetone or

Benzene due to UV cutoff interference.

Blank: Pure solvent from the same batch used for solvation.

Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.

Step-by-Step Methodology
Stock Preparation: Dissolve 1.0 mg of 2C-iP HCl in 10 mL of MeOH (Concentration: 0.1

mg/mL).

Working Standard: Dilute the stock 1:10 with MeOH to achieve ~10 µg/mL.

Validation Check: Absorbance at 291 nm should be between 0.2 and 0.8 AU. If >1.0, dilute

further to avoid non-linearity.

Baseline Correction: Run a scan with the blank solvent (200–400 nm) to subtract

background noise.

Sample Scan:

Scan Rate: Medium (approx. 200–400 nm/min).

Slit Width: 1.0 nm or 2.0 nm.

Data Analysis:
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Identify local maxima using the first derivative (

) method if peaks are broad.

Acceptance Criteria: The secondary peak must fall within 291 ± 2 nm.

References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).

Monographs: Phenethylamines and UV-Vis Characterization. Retrieved from [Link]

United Nations Office on Drugs and Crime (UNODC). (2016). Recommended Methods for

the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from

[Link]

Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press.

(Foundational text establishing the 2C-series synthesis and properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-
Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

To cite this document: BenchChem. [Comparative Spectroscopic Characterization: 2C-iP
Hydrochloride UV-Vis Absorption Profiles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13851483/docs#comparative-spectroscopic-
characterization-2c-ip-hydrochloride-uv-vis-absorption-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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